benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Description
The compound benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is a synthetic derivative featuring a propanoic acid backbone with dual tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are attached to the amino moiety at the C2 position and the imidazole ring at the C4 position, respectively. Its stereochemistry is defined by the (2S) configuration, critical for molecular interactions in chiral environments. The benzene moiety (if structurally integrated) may enhance lipophilicity, influencing pharmacokinetic behavior .
Properties
IUPAC Name |
benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUHNRWCBRLZLL-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20866-46-0 | |
| Record name | N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Sequential Protection of α-Amino and Imidazole Groups
The synthesis typically begins with L-histidine, leveraging selective Boc protection to avoid side-chain interference.
α-Amino Protection
The α-amino group is protected first via reaction with di-tert-butyl dicarbonate (Boc anhydride) in alkaline aqueous conditions:
This step achieves near-quantitative yields under mild conditions (0–5°C, pH 8–9).
Imidazole Protection
The τ-nitrogen of the imidazole is subsequently protected using Boc-Oxyma (ethyl cyano(hydroxyimino)acetate) in anhydrous dimethylformamide (DMF):
Triethylamine or N,N-diisopropylethylamine (DIPEA) facilitates deprotonation, while DMF ensures solubility.
One-Pot Protection Methodology
Recent advances describe a one-pot procedure using Boc anhydride and catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):
This method reduces purification steps and improves overall yield (85–90%).
Industrial-Scale Production and Process Optimization
Solvent and Reagent Selection
Industrial protocols prioritize cost-effectiveness and safety:
-
Solvents : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.
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Coupling reagents : Ethyl cyano(hydroxyimino)acetate (Oxyma) minimizes racemization compared to carbodiimides.
Table 1: Comparative Analysis of Protection Methods
| Method | Yield (%) | Purity (HPLC) | Racemization Risk |
|---|---|---|---|
| Sequential Protection | 78–82 | ≥99.5 | Low |
| One-Pot Protection | 85–90 | ≥99.3 | Moderate |
| Patent CN119504926A | 82–84 | ≥99.5 | Low |
Purification and Crystallization
Crude Boc-His(Boc)-OH is purified via recrystallization from ethyl acetate/petroleum ether (1:1), achieving ≥99.5% purity. Key parameters:
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 18H, Boc CH₃), 3.12 (dd, J = 14.4 Hz, 1H, CH₂), 4.45 (m, 1H, α-CH), 7.62 (s, 1H, imidazole-H).
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¹³C NMR : 155.2 ppm (Boc carbonyl), 134.5 ppm (imidazole C4).
Challenges in Synthesis
Racemization at the α-Carbon
Despite Boc protection, prolonged exposure to alkaline conditions during imidazole protection risks epimerization. Strategies to mitigate this include:
Selective Imidazole Protection
The τ-nitrogen’s lower basicity (pKa ≈ 6.0) versus the π-nitrogen (pKa ≈ 14.4) allows selective Boc protection at pH 7–8.
Applications in Peptide Pharmaceuticals
The compound’s primary use is in synthesizing glucagon-like peptide-1 (GLP-1) analogs, such as semaglutide. Its dual Boc groups prevent undesired side-chain interactions during fragment coupling .
Chemical Reactions Analysis
Types of Reactions
benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed using acids such as trifluoroacetic acid or oxalyl chloride in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the carboxyl group of Boc-His(Boc)-OH reacts with the amino group of another amino acid derivative.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, oxalyl chloride in methanol.
Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBT or HATU.
Major Products Formed
Deprotection: Histidine with free amino groups.
Coupling: Peptides with Boc-His(Boc)-OH incorporated into the sequence.
Scientific Research Applications
benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays and studies.
Mechanism of Action
The primary mechanism of action for benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid involves the protection of the histidine amino acid. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide synthesis. The protected histidine can then be selectively deprotected under mild acidic conditions, allowing for the incorporation of histidine into peptides and proteins .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₆H₂₅N₃O₆
- Molecular Weight : 355.39 g/mol
- CAS Registry : 77205-61-9
- logP : 2.39 (moderate lipophilicity)
Comparison with Similar Compounds
The compound belongs to a class of imidazole-propanoic acid derivatives, often utilized as intermediates in drug synthesis. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Substituent Variations
Protecting Group Variants
- Boc vs. Benzyloxycarbonyl (Z): Boc-Protected Analog (Target Compound): Stable under basic conditions but cleaved under strong acids (e.g., HCl in dioxane). Ideal for stepwise synthesis requiring orthogonal protection . Z-Protected Analog (CAS 35016-67-2): Requires hydrogenolysis (H₂/Pd) for deprotection. Less stable under acidic conditions compared to Boc .
Imidazole-Modified Derivatives
- CAS 46924-53-2: Lacks the benzene moiety and one Boc group, reducing molecular weight (255.27 g/mol) and logP (1.89).
- CAS 17257-63-5: Incorporates a tyrosine residue and benzyloxycarbonyl groups. The phenolic –OH group introduces hydrogen-bonding capacity, altering bioavailability compared to the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | CAS 35016-67-2 (Z-Protected) | CAS 46924-53-2 (Single Boc) |
|---|---|---|---|
| Molecular Weight | 355.39 | 452.46 | 255.27 |
| logP | 2.39 | 3.12 | 1.89 |
| Hydrogen Bond Donors | 3 | 5 | 3 |
| Hydrogen Bond Acceptors | 9 | 10 | 7 |
| Protecting Groups | Boc ×2 | Z ×2 | Boc ×1 |
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via multi-step protocols involving:
- Condensation of α-ketoglutaric acid with benzimidazole derivatives under acidic catalysis (e.g., 4N HCl) to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
- Subsequent hydrazide formation using hydrazine hydrate, followed by cyclization with substituted acids to introduce oxadiazole or imidazole rings .
- Final Boc (tert-butoxycarbonyl) protection steps to stabilize reactive amino groups, ensuring regioselectivity . Structural validation employs IR, , , and mass spectrometry .
Q. How is stereochemical integrity confirmed during synthesis?
- Chiral centers (e.g., the (2S)-configuration) are verified via coupling constants and chemical shifts for diastereotopic protons .
- High-resolution mass spectrometry (HRMS) confirms molecular formula alignment with theoretical values, ensuring no racemization .
Q. What computational tools predict its drug-likeness?
- Lipinski's Rule of Five : Molecular weight (<500 Da), hydrogen bond donors/acceptors, and logP are calculated using Molinspiration. Exceptions (e.g., compounds 4e–4l) highlight poor bioavailability risks .
- Topological Polar Surface Area (TPSA) : Values between 87.92–139.45 Ų suggest moderate oral absorption, except for outliers with TPSA >140 Ų, requiring structural optimization .
Advanced Research Questions
Q. How can reaction yields be optimized for Boc protection steps?
- Anhydrous Conditions : Use dry solvents (e.g., THF or DCM) and inert atmospheres to prevent Boc-group hydrolysis .
- pH Control : Maintain mildly basic conditions (pH 8–9) during coupling reactions to enhance nucleophilic attack by amino groups .
- Catalyst Screening : Test coupling agents like HOBt/DCC or EDCI for efficiency in forming stable carbamate linkages .
Q. What strategies mitigate poor aqueous solubility during purification?
- Co-solvent Systems : Ethanol/water or acetone/water mixtures improve solubility while preventing precipitation .
- Ion-Exchange Chromatography : Exploit the compound’s carboxylic acid group (pKa ~4–5) by adjusting buffer pH to enhance retention or elution .
- Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability and reduces aggregation .
Q. How to resolve contradictions in pharmacological property predictions?
- Hydrogen Bonding Analysis : Use Schrödinger’s QikProp to quantify donor/acceptor mismatches. For example, compounds violating Lipinski’s H-bond criteria (e.g., 4e–4l) may require substituent truncation .
- Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) validates computational TPSA predictions, identifying false positives .
- Metabolic Stability Testing : Microsomal assays (e.g., liver microsomes) assess Boc-group susceptibility to enzymatic hydrolysis, guiding prodrug design .
Methodological Considerations
- Safety and Stability : The compound’s Boc groups are prone to acidic hydrolysis. Store at –20°C under nitrogen, and avoid prolonged exposure to moisture .
- Data Validation : Cross-reference NMR assignments with simulated spectra (e.g., ACD/Labs) to confirm signal splitting patterns and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
